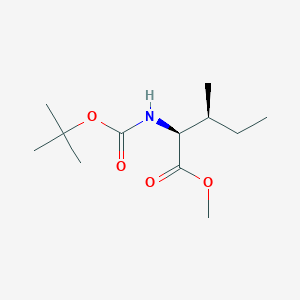

Boc-L-isoleucine methyl ester

Overview

Description

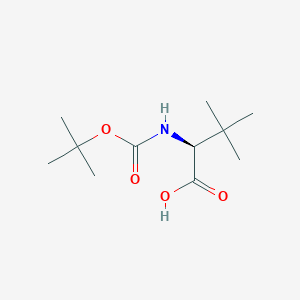

Boc-L-isoleucine, also known as N-(tert-Butoxycarbonyl)-L-isoleucine, is a compound used in peptide synthesis . It has a molecular weight of 231.29 .

Synthesis Analysis

Boc-L-isoleucine methyl ester is used in proteomics research . It is involved in Boc solid-phase peptide synthesis and C-H Activation . It is also used in solution phase peptide synthesis .Molecular Structure Analysis

The molecular formula of Boc-L-isoleucine is CH3CH2CH(CH3)CH(COOH)NHCOOC(CH3)3 . The molecular weight is 231.29 .Chemical Reactions Analysis

This compound is used in Boc solid-phase peptide synthesis, C-H Activation, and Peptide Synthesis .Physical And Chemical Properties Analysis

Boc-L-isoleucine has a melting point of 66-69 °C . It has an optical activity of [α]20/D +2.7°, c = 2 in acetic acid .Scientific Research Applications

Application in pH-responsive chiral polymers : Boc-L-isoleucine methacryloyloxyethyl ester is used in the synthesis of amino acid-based chiral polymers. These polymers display pH-responsive behavior and are potential candidates for drug delivery applications and conjugation of biomolecules (Bauri et al., 2013).

Role in resolution of racemic mixtures : Boc-DL-isoleucine is involved in the resolution of racemic isoleucine mixtures using methyl L-mandelate, highlighting its utility in stereochemical separations (Maharani et al., 2016).

Structural studies : The structure and conformation of N-(t-Butoxycarbonyl)-L-isoleucyl-L-leucine methyl ester were studied, revealing its extended conformation and potential for forming beta-sheet structures (Thirumuruhan et al., 2004).

Peptide synthesis applications : Boc-L-isoleucine methyl ester is used in peptide synthesis, as demonstrated in the preparation of Boc and Fmoc protected fluoro and difluoroprolines (Demange et al., 1998).

Intermediate in novel compound synthesis : Its use in synthesizing 2-(1-tert-Butoxycarbonylamino-2-methyl-butyl)-thiazole-4-carboxylic acid methyl ester, a component of Lyngbyabellin A, showcases its role in creating novel compounds with potential cytotoxicity against cancer cells (Wang et al., 2013).

Use in protein-tyrosine kinase inhibitors : It was used in the synthesis of [L-3-Deoxymimosine4]-angiotensin I, contributing to the development of selective protein-tyrosine kinase (PTK) inhibitors (Lee et al., 1994).

Creation of cationic polymers : Boc-L-isoleucine methacryloyloxyethyl ester is polymerized to create cationic polymers with potential applications in delivering small interfering RNA (Kumar et al., 2012).

Incorporation into self-assembling peptides : It forms part of self-assembling peptides with potential applications in biology, such as antimicrobial agents or as fluorescent probes for cell imaging (Subbalakshmi & Nagaraj, 2014).

Mechanism of Action

Target of Action

Boc-L-isoleucine methyl ester, also known as BOC-ILE-OME, is primarily used in proteomics research . .

Mode of Action

The compound is used in the synthesis of amino acid methyl esters . It is involved in the transformation of N-Boc-α-amino acids into N-unprotected α-amino methyl esters . This transformation is part of the process of peptide synthesis .

Biochemical Pathways

The biochemical pathways affected by BOC-ILE-OME are related to peptide synthesis . The compound plays a role in the esterification of amino acids, which is a crucial step in peptide synthesis .

Result of Action

The primary result of BOC-ILE-OME’s action is the production of amino acid methyl esters . These esters are important intermediates in organic synthesis and have applications in various areas such as peptide synthesis, medicinal chemistry, and the creation of polymer materials .

Action Environment

The action of BOC-ILE-OME is influenced by the reaction conditions. For instance, the transformation of N-Boc-α-amino acids into N-unprotected α-amino methyl esters is facilitated by the use of trimethylchlorosilane (TMSCl) with methanol at room temperature . This method is advantageous due to its easy operation, mild reaction conditions, simple workup, and good to excellent yields .

Safety and Hazards

Future Directions

Boc-L-isoleucine methyl ester is a valuable compound in proteomics research . It is likely to continue to be used in peptide synthesis and other related fields.

Relevant Papers One relevant paper discusses the use of NMR spectrometry to differentiate isoleucine and allo-isoleucine residues . This research could have implications for the use of this compound in peptide synthesis and other applications.

properties

IUPAC Name |

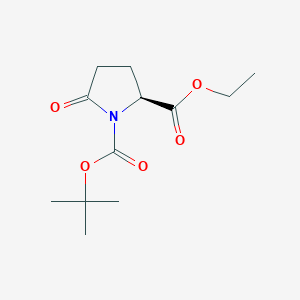

methyl (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRYBAAAYDFIEQ-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472919 | |

| Record name | Boc-L-isoleucine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17901-01-8 | |

| Record name | Boc-L-isoleucine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

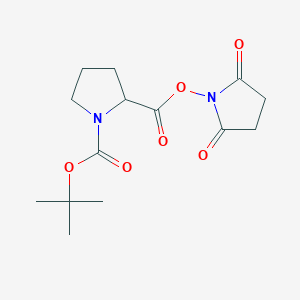

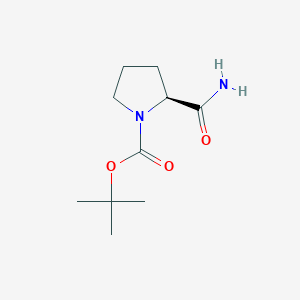

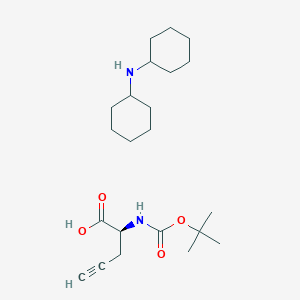

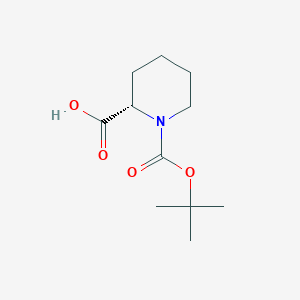

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.